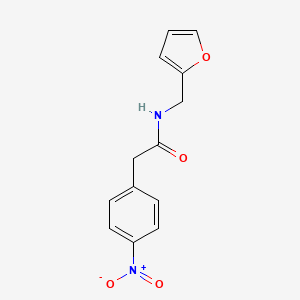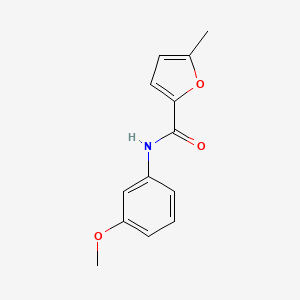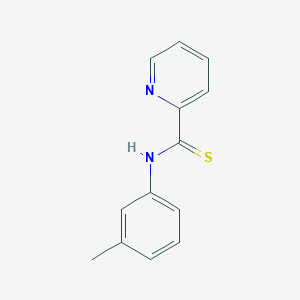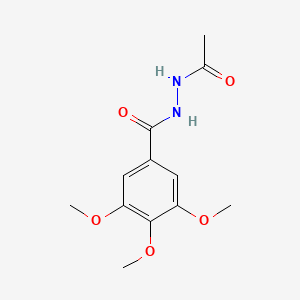
N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide, also known as FNA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. FNA belongs to the class of nitroaromatic compounds, which are known for their diverse biological activities. In
科学研究应用
N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In addition, N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide has been studied for its ability to modulate the immune system and reduce oxidative stress.
作用机制
The exact mechanism of action of N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide is not fully understood. However, it is believed that N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide exerts its biological effects through the modulation of various signaling pathways. N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activity of NF-κB, a transcription factor that plays a key role in inflammation. N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and reducing the activity of NF-κB. N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide has been shown to modulate the immune system and reduce oxidative stress.
实验室实验的优点和局限性
N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its biological activities. However, N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide also has some limitations. It is a nitroaromatic compound, which can be toxic and carcinogenic. Therefore, precautions must be taken when handling N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide in the lab. In addition, the exact mechanism of action of N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide is not fully understood, which can make it difficult to design experiments to study its effects.
未来方向
There are several future directions for the study of N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide. One area of research could be the development of N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide derivatives with improved biological activities and reduced toxicity. Another area of research could be the investigation of the potential use of N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. In addition, the mechanism of action of N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide could be further elucidated through the use of advanced biochemical and molecular biology techniques.
合成方法
N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide can be synthesized through a multi-step process that involves the reaction of 2-furylmethylamine with 4-nitrobenzoyl chloride in the presence of a base. The resulting intermediate is then treated with acetic anhydride and pyridine to yield N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide. The purity of N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide can be improved through recrystallization and column chromatography.
属性
IUPAC Name |
N-(furan-2-ylmethyl)-2-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c16-13(14-9-12-2-1-7-19-12)8-10-3-5-11(6-4-10)15(17)18/h1-7H,8-9H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWBYRHFUKSQJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{1-[4-(2-pyridinyl)-1-piperazinyl]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B5778557.png)




![3-[(3-chlorophenyl)amino]-1-(4-nitrophenyl)-1-propanone](/img/structure/B5778599.png)


![1-[(4-methoxyphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5778610.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5778611.png)
![N-cyclohexyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5778628.png)
![4-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5778634.png)
![2-methyl-4-(4-methyl-1-piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5778637.png)
![3,4-dimethoxy-N'-{[(3-methoxyphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5778639.png)